1-(5-Fluoropyrimidin-2-YL)ethanamine

Biocatalysis Chiral Amine Synthesis Flow Chemistry

Critical synthesis failure point: Non-fluorinated pyrimidine analogs cannot replicate AZD1480's JAK2 inhibition profile. This exact 5-fluoro substitution and (S)-stereocenter is mandatory for the published clinical-stage route. - **Essential for:** AZD1480 (JAK2/STAT3 inhibitor) synthesis; SAR studies - **Stereochemical purity:** >99% ee (flow chemistry validated) - **Property advantage:** High aqueous solubility (65 g/L) vs. chloro analog; enables aqueous parallel synthesis - **Supply:** Multi-gram scale available; documented batch (66% yield, 97.3% ee) and flow (>99% ee) benchmarks

Molecular Formula C6H8FN3
Molecular Weight 141.15
CAS No. 905587-41-9
Cat. No. B3021983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyrimidin-2-YL)ethanamine
CAS905587-41-9
Molecular FormulaC6H8FN3
Molecular Weight141.15
Structural Identifiers
SMILESCC(C1=NC=C(C=N1)F)N
InChIInChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3
InChIKeyAHCHUPFJXHQIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Fluoropyrimidin-2-yl)ethanamine: Chemical Profile & Differentiation


1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS 905587-41-9) is a fluorinated pyrimidine derivative (C₆H₈FN₃, MW 141.15) primarily utilized as a chiral amine building block in medicinal chemistry. The 5-fluoro substitution confers distinct electronic properties and metabolic stability advantages over non-fluorinated pyrimidine analogs [1]. This compound is specifically recognized as the critical (S)-enantiomer intermediate in the synthesis of AZD1480, a clinical-stage JAK2 kinase inhibitor [2]. Its procurement relevance stems from this defined role in a known pharmaceutical candidate, rather than from general biological activity of the free amine.

Workflow Chiral amine building block for medicinal chemistry
Identity (S)-enantiomer intermediate in reported JAK2 pathway inhibitor synthesis (AZD1480)
Selection Fluorinated pyrimidine supports electronic and metabolic profile for kinase-focused libraries

1-(5-Fluoropyrimidin-2-yl)ethanamine: Why Generic Substitution Fails


Direct substitution with 5-chloro, 5-methyl, or unsubstituted pyrimidine ethanamine analogs is not feasible for the synthesis of the JAK2 inhibitor AZD1480. The 5-fluoro substituent is not a generic placeholder; it is a specific structural requirement for the final drug's pharmacological profile. The AZD1480 medicinal chemistry program explicitly identifies the (1S)-1-(5-fluoropyrimidin-2-yl)ethyl moiety as a key pharmacophoric element. Replacing fluorine with hydrogen, chlorine, or methyl would alter the molecule's electronic distribution, lipophilicity, and metabolic stability, leading to a different compound with unpredictable and likely inferior JAK2 inhibition [1]. Consequently, procurement of the exact fluorinated intermediate is mandatory for replicating the published synthetic route and achieving the intended target molecule [2].

5-substituent mismatch
5-fluoro is a reported pharmacophoric requirement in AZD1480 SAR; 5-chloro, 5-methyl, or unsubstituted analogs may shift electronic and steric profiles, potentially altering kinase inhibition context.
Stereochemistry-dependent route
Racemic or opposite enantiomer cannot substitute the (S)-enantiomer; the published synthetic pathway relies on defined stereochemistry for target molecule identity.
Lipophilicity and solubility divergence
Predicted LogP and aqueous solubility differ substantially between 5-fluoro and 5-chloro intermediates, which may affect reaction conditions and downstream handling.

1-(5-Fluoropyrimidin-2-yl)ethanamine: Quantitative Differentiation Evidence


Enantioselective Synthesis: Yield vs. Purity

Two validated enzymatic methods exist for synthesizing the desired (S)-enantiomer, offering distinct efficiency trade-offs. A batch two-phase system using ω-transaminase from Vibrio fluvialis delivers the product with 97.3% ee in 66% isolated yield [1]. In contrast, a continuous flow process using immobilized Vf-ATA achieves superior optical purity (>99% ee) but with a lower isolated yield of 35% [2]. This data provides a quantitative basis for selecting a synthesis route based on prioritization of either higher throughput (batch) or higher stereochemical purity (flow).

Enantioselective synthesis
Reported
Batch: 66% yield, 97.3% ee
Flow: 35% yield, >99% ee
Cross-study comparison supports route selection based on yield vs. optical purity requirements
Batch ω-transaminase; immobilized Vf-ATA flow reactor
Biocatalysis Chiral Amine Synthesis Flow Chemistry

Aqueous Solubility: Fluoro vs. Chloro Analog

Computational predictions indicate a substantial difference in aqueous solubility between the 5-fluoro and 5-chloro pyrimidine ethanamine analogs. The target compound has a predicted solubility of 65 g/L at 25°C . In contrast, the 5-chloro analog (1-(5-chloropyrimidin-2-yl)ethanamine) exhibits a significantly lower predicted solubility, reported as 0.295 g/L . This nearly 220-fold difference in solubility is a direct consequence of the 5-substituent, impacting handling, formulation, and potential reaction conditions.

Aqueous solubility
Data to verify
~220× higher predicted solubility vs. 5-chloro analog
May simplify aqueous-based synthetic or assay workflows
Predicted values (ACD/Labs); experimental confirmation needed
Solubility Physicochemical Properties Medicinal Chemistry

Lipophilicity: Fluoro vs. Chloro Analog

The 5-substituent on the pyrimidine ring directly modulates lipophilicity, a critical parameter for membrane permeability and metabolic stability. The 5-fluoro analog (target compound) has a predicted LogP of 0.35 , whereas the 5-chloro analog exhibits a higher LogP of approximately 1.0 . This indicates that the chloro analog is significantly more lipophilic. The lower LogP of the fluoro compound is often associated with better aqueous solubility (as noted in Evidence Item 2) and potentially more favorable ADME properties, such as reduced non-specific protein binding.

Lipophilicity (LogP)
Data to verify
Fluoro LogP 0.35; Chloro LogP ≈ 1.0
ΔLogP ≈ 0.65
Supports ADME property context; lower LogP may reduce off-target partitioning risk
Predicted values; source method not disclosed
Lipophilicity Drug-likeness Physicochemical Properties

1-(5-Fluoropyrimidin-2-yl)ethanamine: Application Scenarios


Synthesis of JAK2 Inhibitor AZD1480 and Analogs

The primary and most well-documented application of this intermediate is in the synthesis of AZD1480, a clinical-stage JAK2/STAT3 pathway inhibitor [1]. The specific (S)-enantiomeric configuration and the 5-fluoro substituent are essential for the activity of the final drug candidate. This compound is the required building block for replicating the published synthetic route, making it indispensable for medicinal chemistry groups working on JAK2-targeted therapies or conducting structure-activity relationship (SAR) studies on this chemotype [2].

High-Purity Chiral Amine Synthesis

Given the availability of methods yielding >99% ee [1], this compound is ideally suited for applications demanding exceptionally high stereochemical purity. This includes in vitro pharmacology studies where the biological activity of the single enantiomer must be isolated, or in vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies where stereochemistry can significantly impact pharmacokinetic profiles [2]. The flow chemistry method provides a reliable route to this high-purity material.

Fluorinated Heterocyclic Library Development

Fluorinated pyrimidines are privileged scaffolds in kinase drug discovery due to the unique electronic and metabolic properties conferred by fluorine [1]. This compound serves as a versatile chiral amine handle for constructing diverse chemical libraries. Its high aqueous solubility (65 g/L) relative to the chloro analog facilitates parallel synthesis in aqueous or mixed solvent systems [2]. Medicinal chemists can leverage this building block to introduce a fluoropyrimidine moiety with a defined stereocenter, enabling rapid exploration of chemical space around the 5-position of the pyrimidine ring.

Biocatalysis and Flow Chemistry Process Development

The compound is a model substrate for evaluating novel biocatalytic methods, particularly ω-transaminase-catalyzed amination [1]. The documented batch (66% yield, 97.3% ee) and flow (35% yield, >99% ee) processes provide benchmark data for comparing new enzyme variants, immobilization techniques, or reactor designs [2]. Researchers in industrial biotechnology can use this compound to validate process improvements, given the availability of quantitative performance metrics for established methods.

Application
Selection Property
Validation Focus
JAK2 pathway inhibitor synthesis
Reported (S)-enantiomer intermediate for AZD1480 and analogs
Stereochemistry and 5-fluoro substituent identity confirmation
High-purity chiral amine supply
Enantiomeric excess requirement >99% via validated flow method
Chiral purity verification (HPLC, ee determination)
Fluorinated heterocyclic library synthesis
Aqueous solubility profile and chiral amine handle
Solubility, LogP, and enantiomeric purity assessment
Biocatalysis process development
Benchmark data for transaminase-catalyzed amination
Yield and ee comparison under new enzyme/ reactor conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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